3-(2,3-Difluorophenyl)picolinic acid

Descripción general

Descripción

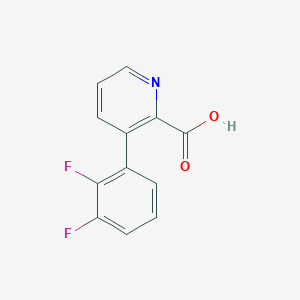

3-(2,3-Difluorophenyl)picolinic acid is a chemical compound characterized by its unique structure, which includes a picolinic acid core and a 2,3-difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-difluorophenylboronic acid and picolinic acid as the primary starting materials.

Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 2,3-difluorophenylboronic acid with picolinic acid. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Herbicidal Applications

3-(2,3-Difluorophenyl)picolinic acid and its derivatives are being investigated as potential herbicides. Picolinic acid compounds are known to act as synthetic auxins, which are crucial for plant growth regulation. Recent studies have highlighted the efficacy of these compounds in controlling weed growth while minimizing damage to crops.

Case Studies and Findings

- Herbicidal Activity : A study demonstrated that derivatives of picolinic acid exhibited significant inhibitory effects on the root growth of Arabidopsis thaliana, with some compounds showing IC50 values significantly lower than traditional herbicides like picloram . For instance, compound V-7 was found to be 45 times more effective than halauxifen-methyl, indicating its potential as a lead structure for new herbicides.

- Molecular Docking Studies : Molecular docking analyses revealed that these compounds interact favorably with auxin-signaling F-box proteins, which are critical for plant growth regulation. This interaction suggests a mechanism through which these compounds exert their herbicidal effects .

Applications in Organic Light-Emitting Diodes (OLEDs)

Another promising application of this compound is in the field of organic electronics, specifically in OLED technology. The compound serves as a ligand in the synthesis of cyclometalated iridium(III) complexes, which are utilized for their photophysical properties.

Research Insights

- Photophysical Properties : Research has shown that iridium(III) complexes incorporating picolinic acid derivatives exhibit high photoluminescence quantum yields (PLQY) ranging from 60% to 67%, making them suitable candidates for efficient light-emitting applications .

- Thermal Stability : The synthesized complexes demonstrated good thermal stability, an essential characteristic for materials used in OLEDs, ensuring longevity and performance under operational conditions .

Summary of Properties and Efficacy

The following table summarizes key properties and findings related to the applications of this compound:

Mecanismo De Acción

The mechanism by which 3-(2,3-Difluorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

3-(2,3-Difluorophenyl)picolinic acid is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 3-(2,4-Difluorophenyl)picolinic acid, 3-(2,5-Difluorophenyl)picolinic acid, and 3-(2,6-Difluorophenyl)picolinic acid.

Uniqueness: The presence of the 2,3-difluorophenyl group in this compound provides distinct chemical and biological properties compared to its analogs.

Actividad Biológica

3-(2,3-Difluorophenyl)picolinic acid is a derivative of picolinic acid characterized by the presence of difluorophenyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to zinc finger proteins, which can alter their structure and function, potentially inhibiting viral replication and affecting various cellular processes. Additionally, the compound may influence immune responses and exhibit anti-proliferative effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. In vitro studies have demonstrated that picolinic acid derivatives can enhance macrophage functions and induce the expression of inflammatory mediators . The following table summarizes the antimicrobial effects observed with related compounds:

Antiviral Properties

The antiviral potential of this compound has been explored in various studies. Picolinic acid has shown efficacy against viruses such as HIV and Herpes Simplex Virus (HSV) through mechanisms involving cytotoxicity and apoptosis induction in infected cells . The following table summarizes key findings related to its antiviral activity:

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Similar compounds have been reported to inhibit tumor growth in various cancer models. The following table presents findings from studies examining the anticancer effects:

Case Studies

Case studies have been instrumental in exploring the biological effects of picolinic acid derivatives. For instance, a recent case study highlighted the use of a related compound in treating infections resistant to standard therapies. The study reported significant improvements in patient outcomes when treated with the compound alongside conventional medications .

Propiedades

IUPAC Name |

3-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXRYHCTGZFRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.